molecular formula C27H26N4O B11040519 2-methyl-N-phenyl-4-[4-(propan-2-yl)phenyl]-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide

2-methyl-N-phenyl-4-[4-(propan-2-yl)phenyl]-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide

Cat. No.: B11040519
M. Wt: 422.5 g/mol
InChI Key: IEJYJXLEQUZQJQ-UHFFFAOYSA-N
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Description

4-(4-ISOPROPYLPHENYL)-2-METHYL-N~3~-PHENYL-1,4-DIHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOLE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-ISOPROPYLPHENYL)-2-METHYL-N~3~-PHENYL-1,4-DIHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common method involves the condensation of appropriate aromatic amines with carboxylic acids or their derivatives, followed by cyclization and functional group modifications . The reaction conditions often require the use of catalysts, such as palladium or nickel, and solvents like dichloromethane or dimethylformamide .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(4-ISOPROPYLPHENYL)-2-METHYL-N~3~-PHENYL-1,4-DIHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(4-ISOPROPYLPHENYL)-2-METHYL-N~3~-PHENYL-1,4-DIHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins . The exact pathways and targets can vary depending on the specific biological context and the compound’s structural modifications .

Properties

Molecular Formula

C27H26N4O

Molecular Weight

422.5 g/mol

IUPAC Name

2-methyl-N-phenyl-4-(4-propan-2-ylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide

InChI

InChI=1S/C27H26N4O/c1-17(2)19-13-15-20(16-14-19)25-24(26(32)29-21-9-5-4-6-10-21)18(3)28-27-30-22-11-7-8-12-23(22)31(25)27/h4-17,25H,1-3H3,(H,28,30)(H,29,32)

InChI Key

IEJYJXLEQUZQJQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=CC=C(C=C4)C(C)C)C(=O)NC5=CC=CC=C5

Origin of Product

United States

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